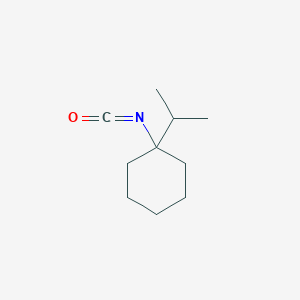
4-Amino-2,6-dimethylpyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2,6-dimethylpyridin-3-ol: is a heterocyclic organic compound belonging to the pyridine family. It is characterized by the presence of an amino group at the fourth position and hydroxyl group at the third position on the pyridine ring, along with two methyl groups at the second and sixth positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Amino-2,6-dimethylpyridin-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,6-dimethylpyridine, nitration followed by reduction and subsequent hydrolysis can yield the desired compound. Another method involves the use of 2,6-dimethyl-3-pyridinol as a starting material, which undergoes amination to introduce the amino group at the fourth position .
Industrial Production Methods:
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The process is designed to be scalable and cost-effective, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions:
4-Amino-2,6-dimethylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogenating agents or alkylating agents are employed under appropriate conditions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-amino-2,6-dimethylpyridin-3-one, while substitution reactions can produce various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
4-Amino-2,6-dimethylpyridin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.
Mecanismo De Acción
The mechanism of action of 4-Amino-2,6-dimethylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes, leading to various effects such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparación Con Compuestos Similares
- 4-Amino-2,6-dimethylpyridine
- 2,6-Dimethyl-4-hydroxypyridine
- 4-Amino-3-hydroxypyridine
Comparison:
4-Amino-2,6-dimethylpyridin-3-ol is unique due to the presence of both amino and hydroxyl groups on the pyridine ring, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C7H10N2O |
|---|---|
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
4-amino-2,6-dimethylpyridin-3-ol |
InChI |
InChI=1S/C7H10N2O/c1-4-3-6(8)7(10)5(2)9-4/h3,10H,1-2H3,(H2,8,9) |
Clave InChI |
NWFOHXHLWSMYML-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=N1)C)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


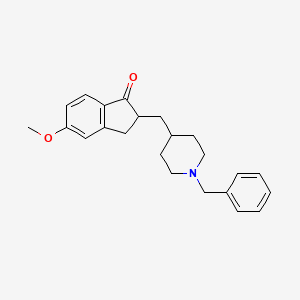
![2,5-Diazaspiro[3.4]octan-1-one](/img/structure/B13947252.png)
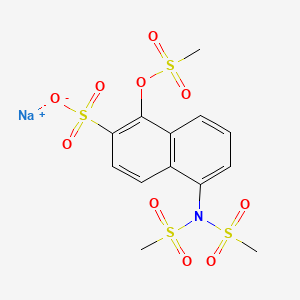

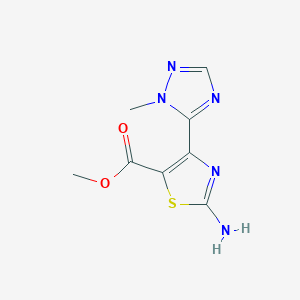
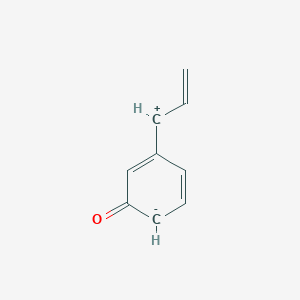
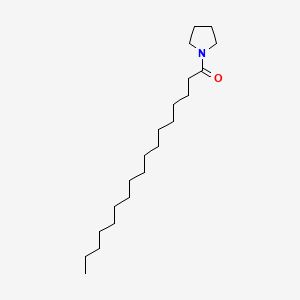
![Phenol, 2-[(ethylimino)methyl]-](/img/structure/B13947282.png)



![4-[3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13947316.png)
